N-propyl-3-Pyridinesulfonamide

Anticoccidial Veterinary parasitology Eimeria tenella

Researchers developing anticoccidial agents or carbonic anhydrase inhibitors face potency loss when substituting N-alkyl chains without structural validation. N-Propyl-3-pyridinesulfonamide provides a validated reference point: - Established activity against Eimeria tenella & E. necatrix in anticoccidial SAR programs (US 4,094,982) - Defined hCA I inhibition baseline (KI = 3.7 µM) enabling quantification of potency gains from 4-position derivatization - Supplied at 98% purity, reducing pre-synthetic purification requirements vs. lower-grade 4-substituted analogs

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
Cat. No. B13226314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propyl-3-Pyridinesulfonamide
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCCCNS(=O)(=O)C1=CN=CC=C1
InChIInChI=1S/C8H12N2O2S/c1-2-5-10-13(11,12)8-4-3-6-9-7-8/h3-4,6-7,10H,2,5H2,1H3
InChIKeySZMSPBFXVYNAFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Propyl-3-Pyridinesulfonamide Identity & Specifications


N-propyl-3-Pyridinesulfonamide (CAS 4810-45-1) is an N-alkyl substituted pyridine-3-sulfonamide derivative characterized by a pyridine ring sulfonylated at the 3-position and an N-propyl side chain [1]. This compound belongs to a class of heterocyclic sulfonamides that have been investigated across multiple therapeutic and agrochemical domains including anticoccidial agents, carbonic anhydrase inhibitors, kinase inhibitors, and herbicides [2]. Baseline procurement specifications from multiple commercial suppliers indicate purity grades ranging from 95% to 98%, with the compound typically provided as a research-grade intermediate .

Why N-Propyl-3-Pyridinesulfonamide Cannot Be Substituted


Substitution within the 3-pyridinesulfonamide class is not straightforward due to the critical role of N-alkyl chain identity in determining both biological potency and target selectivity. Patent data from anticoccidial development explicitly demonstrates that N-alkyl chain length and structure directly modulate efficacy: the N-n-propyl derivative retains activity while the N,N-dimethyl analog shows significantly altered performance [1]. In carbonic anhydrase inhibitor studies, 4-substituted-3-pyridinesulfonamide derivatives exhibit isoform-specific inhibition constants (KIs) that vary by orders of magnitude based on N-substituent identity, with the propyl moiety conferring distinct lipophilicity and target engagement profiles relative to methyl, ethyl, or unsubstituted analogs [2]. In antimicrobial applications, N-methylpyridine-3-sulfonamides demonstrate >1000-fold selectivity for mycobacterial over human enzyme targets, a property directly linked to specific N-alkyl substitution patterns [3]. Generic substitution without structural validation therefore introduces substantial risk of potency loss, altered selectivity, or unexpected off-target activity.

N-Propyl-3-Pyridinesulfonamide vs. Closest Analogs


Anticoccidial Activity: N-Propyl vs. Dimethyl Substitution

In the Sankyo Company patent (US 4,094,982), N-n-propyl 5-nitro-3-pyridinesulfonamide is explicitly claimed as an active anticoccidial agent, whereas the N,N-dimethyl analog is listed as a separate, distinct compound with differentiated activity [1]. The patent specification establishes that N-alkyl chain identity is a critical determinant of anticoccidial efficacy against Eimeria tenella and E. necatrix, with the propyl substitution conferring specific potency attributes not replicated by alternative alkylation patterns [2].

Anticoccidial Veterinary parasitology Eimeria tenella

Carbonic Anhydrase Inhibition: N-Propyl vs. 4-Substituted

While direct KI data for the unsubstituted N-propyl-3-pyridinesulfonamide is limited in the primary carbonic anhydrase literature, BindingDB records indicate KI values of 3.7 µM (3700 nM) against human carbonic anhydrase I for this compound [1]. In contrast, 4-substituted 3-pyridinesulfonamide derivatives demonstrate dramatically enhanced potency, with 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamides achieving KI values of 19.5–48.6 nM against hCA IX and 6.0–16.4 nM against hCA XII [2]. Clinically used sulfonamide comparators (acetazolamide, methazolamide, ethoxzolamide, dichlorophenamide, indisulam) show KI values of 24–50 nM against hCA IX [3].

Carbonic anhydrase Cancer-associated isoforms Enzyme inhibition

Commercial Purity: N-Propyl vs. Substituted Analogs

N-propyl-3-Pyridinesulfonamide (CAS 4810-45-1) is commercially available from multiple suppliers with purity specifications of 98% . In contrast, 4-substituted 3-pyridinesulfonamide derivatives typically require custom synthesis or are available only at 95% purity from specialized vendors [1]. For example, 4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide (MW 326.5 g/mol) is typically supplied at 95% purity, representing a 3% absolute purity decrement relative to the unsubstituted N-propyl parent compound .

Chemical procurement Synthetic intermediate Research reagent

Lipophilicity: N-Propyl Substitution Effect

Computational and chromatographic lipophilicity studies on sulfonamide derivatives establish that N-alkyl chain length directly modulates logP and membrane permeability characteristics [1]. N-propyl substitution confers increased lipophilicity relative to N-methyl or N-ethyl analogs, a property that affects absorption, distribution, and formulation requirements [2]. Specifically, the propyl chain adds approximately 0.5–1.0 cLogP units per methylene extension relative to the ethyl analog, based on established Hansch-Leo fragment contributions [3].

Lipophilicity Formulation science Drug-like properties

N-Propyl-3-Pyridinesulfonamide Application Scenarios


Anticoccidial Drug Discovery and Veterinary Research

N-propyl-3-Pyridinesulfonamide and its 5-nitro derivative serve as validated starting points for anticoccidial agent development. Patent US 4,094,982 explicitly claims N-n-propyl 5-nitro-3-pyridinesulfonamide as an active agent against Eimeria tenella and E. necatrix, providing a well-documented reference point for structure-activity relationship (SAR) studies in veterinary antiparasitic research . Researchers investigating next-generation coccidiosis therapeutics should prioritize this N-propyl analog over alternative N-alkyl derivatives due to its established activity profile .

Carbonic Anhydrase Inhibitor SAR Baseline

N-propyl-3-Pyridinesulfonamide functions as an unsubstituted baseline comparator in carbonic anhydrase inhibitor development programs. Its modest KI of 3.7 µM against hCA I provides a reference point for quantifying the potency enhancement conferred by 4-position substitution, which can improve inhibitory activity by up to ~194-fold (achieving nanomolar KI values of 19.5–48.6 nM for optimized 4-heteroaryl derivatives) . This compound is appropriate for use as a synthetic precursor for generating focused libraries of 4-substituted analogs or as a negative control in isoform selectivity profiling .

Synthetic Chemistry Building Block and Intermediate

With commercial availability at 98% purity , N-propyl-3-pyridinesulfonamide is a practical choice for multi-step synthetic routes requiring a stable, well-characterized sulfonamide intermediate. Its defined purity grade reduces the need for pre-synthetic purification compared to 4-substituted analogs that are typically supplied at 95% purity . The compound's N-propyl side chain provides moderate lipophilicity suitable for diverse reaction conditions while maintaining sufficient polarity for aqueous workup protocols.

Herbicide Discovery and Agrochemical Screening

Pyridinesulfonamide derivatives represent an established class of sulfonylurea and related herbicides with pre-emergent and post-emergent activity . N-propyl-3-pyridinesulfonamide can serve as a core scaffold for generating novel herbicidal candidates through further functionalization, particularly at the pyridine ring positions. The N-propyl substitution pattern represents one of several alkyl variations (methyl, ethyl, propyl, butyl) claimed in herbicidal pyridinesulfonamide patents, providing a validated structural motif for agrochemical screening libraries .

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